molecular formula C16H20N2O4 B2433119 N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide CAS No. 1311638-51-3

N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide

Cat. No. B2433119
CAS RN: 1311638-51-3
M. Wt: 304.346
InChI Key: FZSVYUZGGAGDNZ-UHFFFAOYSA-N
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Description

“N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide” is a compound that contains a trimethoxyphenyl (TMP) functional group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide” contains total 44 bond(s); 22 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mechanism of Action

The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Future Directions

The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide” and similar compounds could have potential applications in a wide range of biomedical fields in the future.

properties

IUPAC Name

N-[cyano-(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-20-13-7-11(8-14(21-2)15(13)22-3)12(9-17)18-16(19)10-5-4-6-10/h7-8,10,12H,4-6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSVYUZGGAGDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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